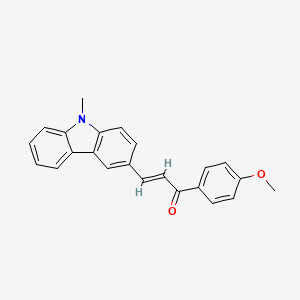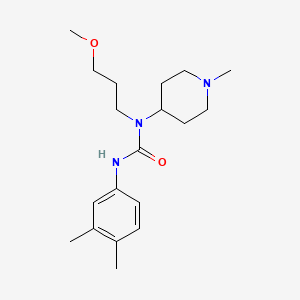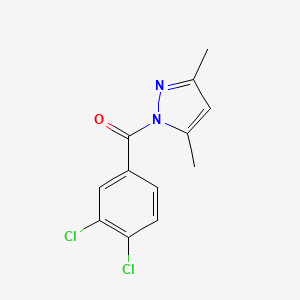![molecular formula C14H20N6O2S B5295204 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295204.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is known for its ability to inhibit certain enzymes that play a crucial role in the development and progression of various diseases.
作用機序
The mechanism of action of 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine involves the inhibition of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is an enzyme that plays a crucial role in DNA repair and cell survival, while tankyrase is involved in the regulation of telomere length. Inhibition of these enzymes leads to the accumulation of DNA damage and cell death, making this compound a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine have been extensively studied in various research studies. This compound has been shown to induce cell death and inhibit cell proliferation in cancer cells. It has also been reported to reduce inflammation and oxidative stress in various disease models. Additionally, this compound has been shown to have neuroprotective effects in certain neurological disorders.
実験室実験の利点と制限
One of the major advantages of using 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine in lab experiments is its ability to inhibit specific enzymes, making it a useful tool for studying the role of these enzymes in disease development and progression. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments.
将来の方向性
There are several future directions for the research on 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine. One of the potential directions is the development of this compound as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the study of the role of this compound in regulating telomere length and its potential applications in aging-related diseases. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound in vivo.
合成法
The synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine involves the reaction of 4,5-dimethylimidazole-1-carboxaldehyde with 4-(methylsulfonyl)piperazine in the presence of a suitable base. The resulting intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to yield the final product. The synthesis of this compound has been described in detail in various research articles.
科学的研究の応用
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential applications in drug discovery. This compound has been shown to inhibit certain enzymes that play a crucial role in the development and progression of various diseases, including cancer, inflammation, and neurological disorders. Several research studies have reported the potential of this compound as a therapeutic agent for the treatment of these diseases.
特性
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-11-12(2)20(10-17-11)14-8-13(15-9-16-14)18-4-6-19(7-5-18)23(3,21)22/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLCEMUYCTEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2,4-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295133.png)
![2-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2-methylpropanoic acid](/img/structure/B5295144.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}nicotinamide](/img/structure/B5295152.png)


![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)

![dibenzo[a,i]phenazine](/img/structure/B5295178.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5295185.png)


![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)